(5-(tert-Butyl)isoxazol-4-yl)methanol
CAS No.: 155602-41-8
Cat. No.: VC0119184
Molecular Formula: C8H13NO2
Molecular Weight: 155.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155602-41-8 |
---|---|
Molecular Formula | C8H13NO2 |
Molecular Weight | 155.197 |
IUPAC Name | (5-tert-butyl-1,2-oxazol-4-yl)methanol |
Standard InChI | InChI=1S/C8H13NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4,10H,5H2,1-3H3 |
Standard InChI Key | FWQMGUCIKRWRLY-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(C=NO1)CO |
Introduction
Chemical Structure and Properties
(5-(tert-Butyl)isoxazol-4-yl)methanol features the characteristic isoxazole ring structure with specific substitution patterns that define its chemical identity and properties. The isoxazole core consists of a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, with the nitrogen at position 2 and oxygen at position 1 according to standard numbering conventions. This arrangement creates an electron-deficient aromatic system with distinct reactivity patterns compared to other heterocycles.
The molecular structure of (5-(tert-Butyl)isoxazol-4-yl)methanol is characterized by a tert-butyl group at position 5 of the isoxazole ring and a hydroxymethyl group at position 4. The molecular formula is C8H13NO2, corresponding to a molecular weight of approximately 155.20 g/mol. The tert-butyl substituent, comprising three methyl groups attached to a quaternary carbon, contributes significant steric bulk to one side of the molecule, potentially influencing intermolecular interactions and reaction pathways.
The hydroxymethyl group (-CH2OH) at position 4 introduces a polar, protic functionality that can participate in hydrogen bonding as both a donor and acceptor. This group significantly impacts the compound's solubility profile, likely enhancing water solubility compared to isoxazole derivatives lacking this polar substituent. Additionally, the primary alcohol functionality represents a reactive site for various chemical transformations, including oxidation, esterification, and nucleophilic substitution reactions.
Based on structural similarities to other isoxazole derivatives, particularly those bearing hydroxymethyl substituents such as (3-ethyl-5-methyl-4-isoxazolyl)methanol , several physical properties can be anticipated for (5-(tert-Butyl)isoxazol-4-yl)methanol. These predicted properties are summarized in Table 1.
Table 1: Predicted Physical Properties of (5-(tert-Butyl)isoxazol-4-yl)methanol
From a structural perspective, the isoxazole ring in (5-(tert-Butyl)isoxazol-4-yl)methanol exhibits aromatic character, though with less resonance stabilization than six-membered aromatic heterocycles. The electron distribution within the ring is influenced by the electronegative nitrogen and oxygen atoms, creating regions of partial positive charge, particularly at positions 3 and 5. The tert-butyl group at position 5 may partially compensate for this electron deficiency through inductive effects, potentially influencing the ring's reactivity toward electrophilic and nucleophilic reagents.
These structural and electronic features collectively define the chemical identity of (5-(tert-Butyl)isoxazol-4-yl)methanol and provide a foundation for understanding its reactivity, physical properties, and potential applications in various fields of chemistry and pharmaceutical research.
For the reduction step to introduce the hydroxymethyl group, search result provides valuable precedent, describing how "(3-substituted phenylisoxazol-5-yl)methanol was produced by reducing carboxylates using LiAlH4." This methodology could be directly applied to convert a 5-(tert-butyl)isoxazole-4-carboxylate ester to the target (5-(tert-Butyl)isoxazol-4-yl)methanol.
These synthetic strategies provide a foundation for the preparation of (5-(tert-Butyl)isoxazol-4-yl)methanol, drawing upon established methodologies while acknowledging the specific challenges associated with the target compound's substitution pattern. Further optimization of reaction conditions and exploration of alternative pathways would likely be necessary to develop a high-yielding, efficient synthesis suitable for scale-up and practical applications.
Search result specifically mentions that certain isoxazole-chalcone hybrids "showed strong in vitro activity against Mycobacterium tuberculosis H37Rv (Mtb H37Rv) with a MIC of 0.12 μg/mL." While (5-(tert-Butyl)isoxazol-4-yl)methanol lacks the chalcone moiety, this finding illustrates the potential of appropriately functionalized isoxazoles as antimicrobial agents. The same search result also notes that "Compounds 56–58 and 54 exhibited potent antioxidant activity, with IC50 values ranging from 5 to 8 μg/mL," highlighting another potential biological activity profile for isoxazole derivatives.
The hydroxymethyl group in (5-(tert-Butyl)isoxazol-4-yl)methanol represents a versatile functional handle for derivatization, potentially allowing for the preparation of prodrugs, conjugates with other bioactive molecules, or compounds with modified pharmacokinetic properties. For instance, esterification of the hydroxyl group could yield prodrugs with enhanced membrane permeability, while coupling with amino acids or peptides might produce conjugates with improved water solubility or targeted delivery capabilities.
Beyond pharmaceutical applications, (5-(tert-Butyl)isoxazol-4-yl)methanol may find utility in materials science, particularly as a building block for polymers or functional materials. The hydroxymethyl group provides a site for polymerization or crosslinking, while the isoxazole ring contributes thermal stability and unique electronic properties to the resulting materials.
In agricultural chemistry, isoxazole derivatives have been explored as potential agrochemicals, including fungicides, herbicides, and plant growth regulators. The balanced lipophilicity of (5-(tert-Butyl)isoxazol-4-yl)methanol might confer favorable properties for agricultural applications, such as appropriate persistence in soil or optimal translocation within plant tissues.
Related Isoxazole Derivatives
(5-(tert-Butyl)isoxazol-4-yl)methanol belongs to a broader family of functionalized isoxazoles, many of which share structural similarities while exhibiting diverse properties and applications. Examining related isoxazole derivatives provides valuable context for understanding the potential characteristics and applications of our target compound.
Another closely related compound mentioned in search result is "(3-ethyl-5-methyl-4-isoxazolyl)methanol," which shares the hydroxymethyl substituent at position 4 but features different alkyl substituents at positions 3 and 5. Comparing this compound with (5-(tert-Butyl)isoxazol-4-yl)methanol highlights the influence of alkyl substitution patterns on the properties of isoxazole derivatives. The tert-butyl group in our target compound is significantly bulkier than the methyl group in the related derivative, likely resulting in different steric effects, solubility properties, and binding characteristics.
Search result discusses 3-amino-5-(tert-butyl)isoxazole, which shares the tert-butyl substituent at position 5 with our target compound but features an amino group at position 3 instead of a hydroxymethyl group at position 4. This compound is synthesized "by reacting pivaloylacetonitrile with hydroxylamine under carefully controlled pH conditions" , potentially providing valuable insights for the synthesis of our target compound. Notably, the patent emphasizes the importance of pH control during synthesis, stating that "an optimum yield of the desired 3-isomer is obtained" when pH is carefully maintained between approximately 6.5 and 7.0 .
Table 4: Comparison of (5-(tert-Butyl)isoxazol-4-yl)methanol with Related Isoxazole Derivatives
Search result also mentions various isoxazole-chalcone hybrids with significant biological activities, including compounds that "showed strong in vitro activity against Mycobacterium tuberculosis H37Rv (Mtb H37Rv) with a MIC of 0.12 μg/mL." While these hybrid compounds contain additional structural elements beyond the isoxazole core, they exemplify the potential for isoxazole derivatives to exhibit potent biological activities when appropriately functionalized.
The structural diversity of isoxazole derivatives extends beyond these examples to include compounds with various functional groups at different positions of the ring. Common substitution patterns include carboxylic acids, esters, amides, halides, and other functional groups that modify the electronic, steric, and pharmacokinetic properties of the compounds. Each substitution pattern confers unique characteristics and potential applications, from pharmaceutical agents to building blocks for materials science.
Research Direction | Key Objectives | Potential Methodologies | Expected Outcomes |
---|---|---|---|
Synthetic Methodology | Develop efficient, selective routes | Flow chemistry; green catalysis | Improved access to compound and derivatives |
Biological Activity Screening | Identify therapeutic potential | High-throughput screening; in vitro assays | Discovery of novel bioactivities |
Structure-Activity Relationship Studies | Optimize activity profiles | Systematic derivatization; computational modeling | Structure-activity relationships |
Materials Applications | Explore functional materials | Polymerization; composite formation | Novel materials with useful properties |
Computational Analysis | Understand molecular properties | DFT calculations; molecular dynamics | Insights into reactivity and interactions |
The hydroxymethyl group in (5-(tert-Butyl)isoxazol-4-yl)methanol represents a particularly versatile synthetic handle for derivatization and functionalization. Future research might explore transformations such as oxidation to aldehyde or carboxylic acid derivatives, esterification with various carboxylic acids, etherification, or conversion to other functional groups such as amines or halides. Each of these transformations would yield derivatives with modified properties and potential applications.
In the broader context of heterocyclic chemistry, research on (5-(tert-Butyl)isoxazol-4-yl)methanol contributes to the ongoing exploration of isoxazoles as versatile scaffolds in organic synthesis, medicinal chemistry, and materials science. As analytical techniques advance and high-throughput screening methodologies become more sophisticated, the potential applications of this and related compounds will likely continue to expand, opening new avenues for innovation and discovery.
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